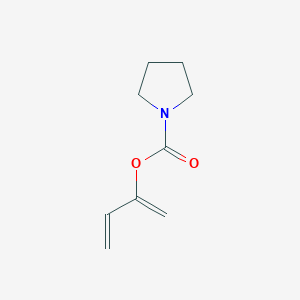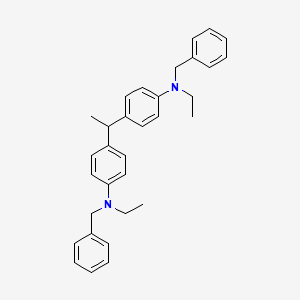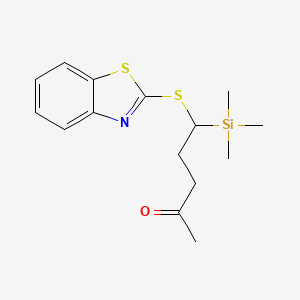
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a highly fluorinated alkyl chain and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrrole derivative and a fluorinated alkyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated alkyl halide. A common solvent used is tetrahydrofuran (THF).
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reaction between the pyrrole derivative and the fluorinated alkyl halide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
化学反应分析
Types of Reactions
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrrole ring.
科学研究应用
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties.
Medicinal Chemistry: Researchers are exploring its potential as a building block for designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industrial Applications: The compound can be used as a precursor for the synthesis of specialty chemicals and polymers with unique properties.
作用机制
The mechanism of action of 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain imparts unique physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation. These properties can influence the compound’s binding affinity to target proteins and its overall biological activity.
相似化合物的比较
Similar Compounds
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-1,1,2,2-tetrafluoroethanesulfonate: This compound shares a similar fluorinated alkyl chain but differs in the functional groups attached to the chain.
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: This compound lacks the pyrrole ring but has a similar fluorinated alkyl chain.
Uniqueness
2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole is unique due to the presence of both a highly fluorinated alkyl chain and a pyrrole ring
属性
CAS 编号 |
110396-63-9 |
|---|---|
分子式 |
C10H4ClF12N |
分子量 |
401.58 g/mol |
IUPAC 名称 |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-1H-pyrrole |
InChI |
InChI=1S/C10H4ClF12N/c11-10(22,23)9(20,21)8(18,19)7(16,17)6(14,15)5(12,13)4-2-1-3-24-4/h1-3,24H |
InChI 键 |
VVKROSOQWMIEKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)


![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)




![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)

